2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine
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Overview
Description
2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine is a complex organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and a dichlorophenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: A simpler analog with similar reactivity.
5-Bromo-2-chloropyridine: Another related compound with different substitution patterns.
2-Bromo-5-methylpyridine: A methyl-substituted analog with distinct properties.
Uniqueness
2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
920032-85-5 |
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Molecular Formula |
C12H7BrCl3N |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-bromo-5-[chloro-(2,4-dichlorophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H7BrCl3N/c13-11-4-1-7(6-17-11)12(16)9-3-2-8(14)5-10(9)15/h1-6,12H |
InChI Key |
GAHWQLOWOJJTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=CN=C(C=C2)Br)Cl |
Origin of Product |
United States |
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